2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
This compound features a spirocyclic architecture integrating a pyrazolo[1,5-c][1,3]oxazine core fused to a benzo[e] ring system, with a 1,3-benzodioxole substituent at position 2, a chlorine atom at position 9, and a methylated piperidine ring at the spiro junction. The spiro-piperidine moiety may enhance metabolic stability compared to non-spiro analogs, while the chloro substituent likely influences electronic properties and binding interactions .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-9-chloro-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-25-8-6-22(7-9-25)26-18(16-11-15(23)3-5-19(16)29-22)12-17(24-26)14-2-4-20-21(10-14)28-13-27-20/h2-5,10-11,18H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAAIEWCXYAZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C=CC(=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound may have potential antitumor effects.
Biological Activity
Chemical Structure and Properties
The compound features a unique spiro structure that combines elements of benzo[d][1,3]dioxole and pyrazolo[1,5-c][1,3]oxazine. The presence of a chlorine atom and a piperidine moiety suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit a range of biological activities. The benzo[d][1,3]dioxole moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Compounds with similar scaffolds have shown promise in treating depression by enhancing serotonin levels in the brain.
- Antipsychotic Properties : The interaction with dopamine receptors may provide antipsychotic effects, potentially useful in managing schizophrenia and other psychotic disorders.
- Neuroprotective Effects : Some studies suggest that derivatives can protect neuronal cells from oxidative stress and apoptosis.
Data Table of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Antidepressant |
| Compound B | Structure B | Antipsychotic |
| Compound C | Structure C | Neuroprotective |
Study 1: Antidepressant Efficacy
A recent study evaluated the antidepressant effects of structurally similar compounds in animal models. Results indicated significant reductions in depressive behaviors as measured by the forced swim test.
Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results demonstrated that these compounds significantly reduced cell death and maintained cell viability.
Research Findings
Several studies have highlighted the potential of compounds similar to 2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine in various therapeutic areas:
- Serotonin Receptor Modulation : Research has shown that these compounds can act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Interaction : The potential for these compounds to interact with dopamine receptors may explain their antipsychotic-like properties.
- Oxidative Stress Reduction : Compounds have been found to reduce oxidative stress markers in vitro, suggesting a protective role against neurodegenerative diseases.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
